N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a heterocyclic acetamide derivative characterized by:
- A 1,2,4-oxadiazol-3-yl substituent at position 4 of the pyrido[1,2-c]pyrimidin scaffold.
- A tetrahydro-pyrido[1,2-c]pyrimidin core fused with a 1,3-dioxo moiety.
- A 2-ethyl-6-methylphenyl group attached via an acetamide linker.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-4-15-10-8-9-14(3)20(15)24-17(29)13-28-22(30)19(21-25-18(5-2)32-26-21)16-11-6-7-12-27(16)23(28)31/h8-10H,4-7,11-13H2,1-3H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGTZNIPFUAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Molecular Weight : 358.39 g/mol
- Functional Groups : Contains oxadiazole and pyrimidine moieties which are known for their biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to oxadiazoles and pyrimidines. For instance:
- A derivative with similar structural features demonstrated significant cytotoxicity against various cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.67 to 1.95 µM .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well-documented. In one study:
- Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory effects have also been noted in compounds containing similar functional groups:
- A related compound inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : They may interfere with signaling pathways like NF-kB and MAPK that are crucial for inflammation and cancer progression.
Study 1: Anticancer Efficacy
A recent study synthesized various derivatives based on the oxadiazole scaffold and tested them against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.275 µM against the HCT116 colon cancer cell line, outperforming standard treatments like doxorubicin .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity:
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compounds containing the 1,2,4-oxadiazole ring are widely explored for their bioisosteric properties and metabolic stability. Key comparisons include:
Compound 60 :
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide
- Structural Differences : Replaces the pyrido[1,2-c]pyrimidin core with a benzo-oxazolo-oxazine scaffold.
- Functional Impact : The benzo-oxazolo-oxazine system may enhance solubility but reduce rigidity compared to the target compound’s fused pyrido-pyrimidin core .
3-(5-Bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole :
- Structural Differences : Lacks the acetamide linker and tetrahydro-pyrido-pyrimidin core.
- Functional Impact : The bromopyridyl group increases electrophilicity, making it more reactive in cross-coupling reactions compared to the target compound’s ethyl-substituted oxadiazole .
Acetamide Derivatives with Pyrimidine/Imidazole Scaffolds
Acetamide-linked heterocycles are common in drug discovery. Notable examples:
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide :
- Structural Differences: Features a thioether linkage to a dihydropyrimidinone instead of the pyrido-pyrimidin core.
- Functional Impact : The thioether group improves membrane permeability but may reduce metabolic stability compared to the target compound’s oxadiazole .
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide :
- Structural Differences : Utilizes an imidazo[1,2-a]pyridine scaffold instead of pyrido-pyrimidin.
- Functional Impact : The imidazole ring enhances π-π stacking interactions but lacks the oxadiazole’s hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
